molecular formula C17H26N6O3S B10922328 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide

Cat. No.: B10922328
M. Wt: 394.5 g/mol
InChI Key: SCUJZJCKWAKZPB-UHFFFAOYSA-N
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Description

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a complex organic compound that features a unique arrangement of pyrazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of pyrazole rings, sulfonylation, and subsequent coupling with piperidine derivatives under controlled conditions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides .

Scientific Research Applications

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • Isoxazole derivatives

Comparison: Compared to similar compounds, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide stands out due to its unique combination of pyrazole and piperidine rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H26N6O3S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(1,3,5-trimethylpyrazol-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H26N6O3S/c1-11-16(13(3)22(5)20-11)19-17(24)14-7-6-8-23(10-14)27(25,26)15-9-18-21(4)12(15)2/h9,14H,6-8,10H2,1-5H3,(H,19,24)

InChI Key

SCUJZJCKWAKZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3C)C)C

Origin of Product

United States

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